![molecular formula C11H6F3NO3 B1419832 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid CAS No. 901926-70-3](/img/structure/B1419832.png)

3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid

Vue d'ensemble

Description

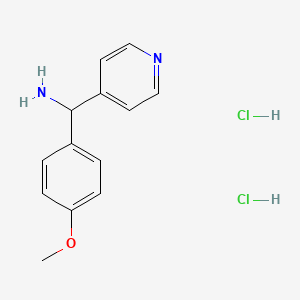

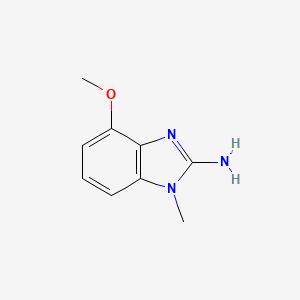

3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid is a chemical compound with the CAS Number: 901926-70-3 . It has a molecular weight of 257.17 . The IUPAC name for this compound is 3-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxylic acid . It is a powder at room temperature .

Synthesis Analysis

The synthesis of isoxazole derivatives, including 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid, has been described in several reviews . The compounds were tested in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models corresponding to human clinical situations .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H6F3NO3/c12-11(13,14)7-3-1-6(2-4-7)8-5-9(10(16)17)18-15-8/h1-5H,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

This compound has a melting point of 192-195°C .Applications De Recherche Scientifique

Molecularly Imprinted Polymers

Trifluoromethylphenyl derivatives have been used in the creation of molecularly imprinted polymers for studying interactions with synthetic stimulants .

Pesticide Synthesis

Compounds with trifluoromethylpyridines, which may share structural similarities with the compound , are used in pesticide synthesis .

Hydrogenation Reactions

These compounds can also be involved in hydrogenation reactions under certain conditions, leading to high yields of desired products .

Herbicide Optimization

In silico studies have shown that trifluoromethyl phenyl groups are important for herbicide effectiveness, suggesting potential agricultural applications .

Antimicrobial Studies

Novel antibiotics have been designed using trifluoromethylphenyl-substituted derivatives to tackle antibiotic-resistant bacterial infections .

Safety and Hazards

The compound has been classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Mécanisme D'action

Target of Action

Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

The mode of action of 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid involves lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein . This interaction enhances the compound’s potency toward its target, the reverse transcriptase enzyme .

Biochemical Pathways

The compound’s interaction with the reverse transcriptase enzyme suggests it may influence pathways related to viral replication .

Result of Action

The compound’s interaction with the reverse transcriptase enzyme suggests it may inhibit the enzyme’s activity, potentially impeding viral replication .

Propriétés

IUPAC Name |

3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO3/c12-11(13,14)7-3-1-6(2-4-7)8-5-9(10(16)17)18-15-8/h1-5H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WICSYMYKLPSQHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1419754.png)

![6,6-Difluoro-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1419772.png)